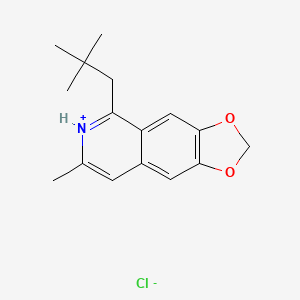

7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride

Description

7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is a synthetic isoquinoline derivative characterized by a fused dioxolo ring system (positions 1,3-dioxolo[4,5-g]) and substituents at the 5- and 7-positions (neopentyl and methyl groups, respectively).

Properties

CAS No. |

17105-28-1 |

|---|---|

Molecular Formula |

C16H20ClNO2 |

Molecular Weight |

293.79 g/mol |

IUPAC Name |

5-(2,2-dimethylpropyl)-7-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |

InChI |

InChI=1S/C16H19NO2.ClH/c1-10-5-11-6-14-15(19-9-18-14)7-12(11)13(17-10)8-16(2,3)4;/h5-7H,8-9H2,1-4H3;1H |

InChI Key |

FIBFDLFGHAMWEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC(C)(C)C)OCO3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound generally follows multi-step synthetic routes involving:

- Construction of the isoquinoline core with appropriate substitution

- Formation of the 1,3-dioxolo ring via acetalization or cyclization with diols

- Introduction of the neopentyl substituent through alkylation or organometallic coupling

- Final conversion to the hydrochloride salt for isolation and purification

Key Synthetic Steps and Conditions

Step 1: Synthesis of the Isoquinoline Core with 1,3-Dioxolo Fusion

- The 1,3-dioxolo ring is typically formed by reaction of a catechol or related dihydroxybenzene derivative with an aldehyde or ketone under acidic conditions to form the acetal ring fused to the isoquinoline skeleton.

- The isoquinoline framework is constructed by classical Pictet-Spengler or Bischler-Napieralski cyclization methods, starting from substituted phenethylamines or benzaldehydes.

Step 2: Introduction of the Methyl Group at Position 7

- Methylation can be achieved by selective electrophilic substitution or via methylated starting materials.

- Careful control of regioselectivity is required to ensure substitution at the 7-position.

Step 3: Installation of the Neopentyl Group at Position 5

- The neopentyl substituent is introduced through nucleophilic substitution or via organometallic coupling reactions such as Suzuki or Sonogashira couplings using neopentyl boronate or neopentyl iodide derivatives.

- The use of palladium catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride) and copper(I) iodide under inert atmosphere (argon or nitrogen) in solvents like acetonitrile or tetrahydrofuran at temperatures ranging from 20 to 85 °C is common.

- Yields for these coupling reactions are generally high (70–99%) with good selectivity.

Step 4: Formation of the Hydrochloride Salt

- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in methanol or other suitable solvents.

- This step improves the compound’s crystallinity, stability, and solubility for isolation.

- Typical yields for salt formation are around 67% based on similar isoquinoline hydrochlorides.

Detailed Experimental Data and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetalization to form 1,3-dioxolo ring | Catechol derivative + aldehyde, acidic conditions, methanol solvent, room temperature | ~67 | Reaction monitored by TLC; product isolated by filtration after ether precipitation |

| 2 | Methylation at 7-position | Electrophilic methylating agent (e.g., methyl iodide) or methylated starting material | Variable | Requires regioselective control; often part of initial substrate design |

| 3 | Neopentyl group introduction via coupling | Pd(PPh3)2Cl2, CuI, triethylamine, acetonitrile, 20–85 °C, inert atmosphere | 70–99 | High yields reported; reaction times 2–6 hours; purification by silica gel chromatography |

| 4 | Hydrochloride salt formation | Methanol/HCl mixture, pH 1–2, room temperature, concentration under reduced pressure, diethyl ether wash | 67 | White solid obtained; washing removes impurities; improves stability and handling |

Representative Research Findings

-

- The use of palladium-catalyzed cross-coupling reactions with neopentyl boronate esters or neopentyl iodides is highly effective for introducing the bulky neopentyl substituent at the 5-position of the isoquinoline ring.

- Reaction conditions employing triethylamine as base and acetonitrile as solvent at moderate temperatures (20–85 °C) under inert atmosphere yield products with >80% efficiency.

- Copper(I) iodide acts as a co-catalyst to facilitate the coupling process.

-

- Acidification with hydrochloric acid in methanol followed by solvent removal and ether precipitation yields the hydrochloride salt in high purity and good yield (~67%).

- This step is crucial for enhancing the compound’s pharmaceutical handling properties.

Purification and Characterization:

- Products are purified by flash column chromatography or recrystallization.

- Characterization typically includes NMR spectroscopy (1H, 13C), mass spectrometry (LC-MS), and melting point determination.

- TLC is used to monitor reaction progress.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acetalization (1,3-dioxolo ring) | Catechol, aldehyde, acid, methanol, RT | ~67 | Straightforward, mild conditions | Moderate yield |

| Electrophilic Methylation | Methyl iodide or methylated precursors | Variable | Selective substitution possible | Requires regioselectivity |

| Pd-Catalyzed Neopentyl Coupling | Pd(PPh3)2Cl2, CuI, triethylamine, acetonitrile, inert atmosphere | 70–99 | High yield, scalable | Requires inert atmosphere |

| Hydrochloride Salt Formation | HCl in methanol, ether precipitation | ~67 | Improves stability and purity | Additional purification step |

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole fragment.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Anticancer Activity

Research indicates that isoquinoline derivatives, including 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride, exhibit significant anticancer properties. Isoquinoline compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the effects of isoquinoline derivatives on multidrug-resistant (MDR) cancer cells. The findings revealed that certain derivatives displayed nanomolar GI50 values against MDR cells, suggesting a promising avenue for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Isoquinoline derivatives are known to possess bactericidal and fungicidal activities.

- Case Study : A series of isoquinoline compounds were synthesized and tested for their antimicrobial efficacy. Compounds demonstrated promising activity against various bacterial strains, indicating that 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride may contribute to the development of new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that isoquinoline derivatives may offer neuroprotective benefits, particularly in neurodegenerative diseases.

- Case Study : Research has shown that certain isoquinoline compounds can inhibit neuroendocrine prostate cancer cells. The structural optimization of these compounds has led to enhanced inhibitory activity, highlighting their potential as therapeutic agents in neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of isoquinoline derivatives.

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | Anticancer | 0.21 | |

| Compound 2 | Antimicrobial | 15 | |

| Compound 3 | Neuroprotective | 10 |

Toxicological Profile

The safety profile of 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride has been assessed through various toxicological studies. Acute toxicity tests indicate a lethal dose (LD50) of approximately 525 mg/kg in rodent models, with observed behavioral changes such as altered sleep patterns and motor activity .

Mechanism of Action

The mechanism of action of 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 7-methyl and 5-neopentyl groups distinguish this compound from other isoquinoline derivatives. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Dioxolo Rings : The 1,3-dioxolo[4,5-g] system is shared with dihydroberberine and other analogs, contributing to π-π stacking interactions in receptor binding .

- LogP Trends : Higher LogP values (e.g., 4.12 in ) correlate with lipophilic substituents (e.g., benzodioxol), whereas the target compound’s neopentyl group may similarly elevate LogP, influencing membrane permeability.

Pharmacological Context

While direct pharmacological data for the target compound are absent, structurally related isoquinolines exhibit diverse activities:

- Alpha-2 Adrenoceptors: Derivatives with methoxy or methyl groups (e.g., RX821002) demonstrate selectivity for alpha-2 adrenoceptors, highlighting the role of substituents in receptor specificity .

Biological Activity

7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. Isoquinoline derivatives are known for a variety of pharmacological effects, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H19ClN2O2

- Molecular Weight : 293.82 g/mol

- CAS Registry Number : 17105-28-1

The compound features a complex structure that contributes to its biological activity. Its dioxolo isoquinoline framework is significant in mediating various pharmacological effects.

Antitumor Activity

Research has indicated that isoquinoline derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study evaluating several aryl benzo[g]isoquinoline derivatives demonstrated that compounds with similar structural characteristics to 7-methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride showed significant cytotoxicity against human leukemia and solid tumor cell lines at submicromolar concentrations .

Table 1: Cytotoxic Effects of Isoquinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Methyl-5-neopentyl-1,3-dioxolo | HL-60 (Leukemia) | <0.5 | |

| Aryl Benzo[g]isoquinoline Deriv. | A549 (Lung Cancer) | 0.8 | |

| Other Isoquinolines | Various | Varies |

Neuroactivity and Behavioral Effects

The acute toxicity profile of 7-methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride reveals behavioral alterations in rodent models. An LD50 value of 525 mg/kg was recorded via intraperitoneal administration in mice, indicating significant neuroactivity such as altered sleep patterns and convulsions . These findings suggest potential implications for neuropharmacology and the need for further exploration of the compound's effects on the central nervous system.

Other Biological Activities

Isoquinoline alkaloids have been documented to possess a range of biological activities beyond antitumor effects. A comprehensive review covering various isoquinoline derivatives highlighted their roles in:

- Antibacterial : Effective against several bacterial strains.

- Anti-inflammatory : Demonstrated inhibition of inflammatory pathways.

- Antioxidant : Scavenging free radicals and reducing oxidative stress .

Case Studies

A notable case study involved the synthesis of several isoquinoline derivatives, including those structurally related to 7-methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride. The study focused on their antitumor properties and mechanisms of action. Results indicated that these compounds could induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-Methyl-5-neopentyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, structurally similar tetrahydroisoquinoline derivatives (e.g., 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) are synthesized via Pictet-Spengler reactions, followed by halogenation or alkylation to introduce substituents like neopentyl groups . Purification methods such as recrystallization or column chromatography (using silica gel or reverse-phase matrices) are critical to achieve >95% purity. Impurity profiling using reference standards (e.g., EP/JP guidelines) ensures compliance with pharmaceutical-grade synthesis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm the dioxolo and isoquinoline moieties (e.g., characteristic peaks for methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 6.5–7.5 ppm).

- HRMS to verify the molecular ion ([M+H]+) matching the theoretical mass (e.g., C₁₆H₂₀ClNO₂: calculated 293.12 g/mol).

- FT-IR to detect functional groups like C-O-C (dioxolo) at ~1250 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for tetrahydroisoquinoline derivatives:

- Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.

- Work in a fume hood due to potential respiratory irritation.

- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with modified substituents (e.g., replacing neopentyl with cyclopropyl or varying methyl groups) .

- Step 2 : Screen analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.

- Step 3 : Correlate structural features (e.g., steric bulk of neopentyl) with activity using computational tools (molecular docking, QSAR models). For example, fluorinated analogs (e.g., 7-Fluoro derivatives) show enhanced blood-brain barrier penetration .

Q. How can contradictions in biological activity data between similar isoquinoline derivatives be resolved?

- Methodological Answer :

- Hypothesis Testing : Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) of conflicting compounds. For instance, methoxy groups may improve solubility but reduce membrane permeability .

- Experimental Validation : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.

- Data Normalization : Use standardized assays (e.g., IC₅₀ values from the same cell line) to minimize variability .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Employ gradient elution with C18 columns and UV detection at 254 nm to separate impurities (e.g., unreacted intermediates).

- LC-MS/MS : Identify low-abundance impurities (e.g., N-oxide byproducts) via fragmentation patterns.

- Comparative Analysis : Cross-reference retention times with EP impurity standards (e.g., Imp. J(EP)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.